Spectral Characterization of 1-ethyl-4-isothiocyanato-1H-pyrazole: A Technical Guide
Spectral Characterization of 1-ethyl-4-isothiocyanato-1H-pyrazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the spectral data for 1-ethyl-4-isothiocyanato-1H-pyrazole, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The pyrazole nucleus is a well-established pharmacophore present in numerous FDA-approved drugs, exhibiting a wide range of biological activities.[1][2][3] The introduction of the isothiocyanate group offers a reactive handle for various chemical modifications, making this compound a versatile building block in the synthesis of novel therapeutic agents. This document will delve into the theoretical and practical aspects of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, providing a comprehensive reference for its characterization.
Synthesis and Structural Elucidation
The synthesis of 1-ethyl-4-isothiocyanato-1H-pyrazole can be approached through several synthetic routes, often starting from a corresponding 4-amino or 4-thiol pyrazole derivative. A plausible method involves the reaction of 1-ethyl-1H-pyrazol-4-amine with thiophosgene or a related thiocarbonyl transfer reagent. Alternatively, the corresponding thiol, 1-ethyl-1H-pyrazole-4-thiol, can be converted to the isothiocyanate.[4] The successful synthesis and purification of the target compound are paramount before undertaking detailed spectral analysis.
Below is a conceptual workflow for the synthesis and characterization of 1-ethyl-4-isothiocyanato-1H-pyrazole.
Caption: Conceptual workflow for the synthesis and spectral analysis of 1-ethyl-4-isothiocyanato-1H-pyrazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 1-ethyl-4-isothiocyanato-1H-pyrazole, both ¹H and ¹³C NMR will provide critical information about the molecular framework.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the ethyl group and the pyrazole ring protons. The chemical shifts are influenced by the electronic environment of the protons.
Experimental Protocol:
-
Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[5]
-
Acquire the ¹H NMR spectrum on a spectrometer with a field strength of 400 MHz or higher to ensure good signal dispersion.[5]
-
Typical acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.[5]
-
Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Predicted ¹H NMR Data:
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| CH₃ (ethyl) | ~1.4 | Triplet | ~7.2 | 3H |
| CH₂ (ethyl) | ~4.1 | Quartet | ~7.2 | 2H |
| H-3 (pyrazole) | ~7.5-7.7 | Singlet | - | 1H |
| H-5 (pyrazole) | ~7.6-7.8 | Singlet | - | 1H |
Note: Predicted values are based on data for similar pyrazole derivatives. Actual values may vary depending on the solvent and experimental conditions.[4][6][7]
The ethyl group protons will appear as a characteristic triplet for the methyl group and a quartet for the methylene group due to spin-spin coupling. The protons on the pyrazole ring are expected to be singlets, as significant long-range coupling is not anticipated. The specific chemical shifts of the pyrazole protons can be sensitive to the nature and position of substituents.[6]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Experimental Protocol:
-
Use the same sample prepared for ¹H NMR.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical acquisition parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) for adequate signal intensity.[5]
Predicted ¹³C NMR Data:
| Carbon | Predicted Chemical Shift (δ, ppm) |
| CH₃ (ethyl) | ~15 |
| CH₂ (ethyl) | ~47 |
| C-4 (pyrazole) | ~100-110 |
| N=C=S | ~130-140 (broad) |
| C-3 (pyrazole) | ~135-140 |
| C-5 (pyrazole) | ~140-145 |
Note: Predicted values are based on data for similar pyrazole and isothiocyanate compounds. The isothiocyanate carbon can sometimes be difficult to observe due to quadrupolar broadening.[4][8]
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying functional groups within a molecule. The most characteristic feature in the IR spectrum of 1-ethyl-4-isothiocyanato-1H-pyrazole will be the strong, broad absorption band of the isothiocyanate group.
Experimental Protocol:
-
The spectrum can be recorded using a neat sample (if liquid) between salt plates (e.g., NaCl or KBr) or as a KBr pellet (if solid). Alternatively, a solution in a suitable solvent (e.g., chloroform) can be used.
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
Key IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N=C=S stretch (asymmetric) | ~2140-1990 | Strong, broad |
| C=N stretch (pyrazole ring) | ~1590 | Medium |
| C-H stretch (aliphatic) | ~2980-2850 | Medium |
| C-H stretch (aromatic) | ~3100-3000 | Weak |
The most diagnostic peak is the intense and broad absorption band for the asymmetric stretching vibration of the -N=C=S group, which is typically observed in the 2140-1990 cm⁻¹ region.[9][10] The presence of this band is a strong indicator of the isothiocyanate functionality.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity.
Experimental Protocol:
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.[5]
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecular ion [M+H]⁺.[5]
Predicted Mass Spectrometry Data:
The molecular formula of 1-ethyl-4-isothiocyanato-1H-pyrazole is C₆H₇N₃S, with a monoisotopic mass of 153.0361 Da.[11]
| Ion | Calculated m/z |
| [M+H]⁺ | 154.0434 |
| [M+Na]⁺ | 176.0253 |
| [M+K]⁺ | 192.0003 |
Note: m/z values are for the most abundant isotopes.[11]
The fragmentation pattern in mass spectrometry can be characteristic. For isothiocyanates, common fragmentation pathways include the loss of the NCS group or cleavage of the alkyl chain.[12] A possible fragmentation pathway is depicted below.
Caption: A plausible mass spectrometry fragmentation pathway for 1-ethyl-4-isothiocyanato-1H-pyrazole.
Conclusion
The comprehensive spectral analysis of 1-ethyl-4-isothiocyanato-1H-pyrazole using NMR, IR, and MS provides a robust methodology for its structural confirmation and purity assessment. The characteristic signals in each spectrum, particularly the isothiocyanate stretch in the IR and the molecular ion peak in the mass spectrum, serve as definitive markers for this compound. This guide provides researchers with the foundational knowledge and expected data to confidently identify and utilize this versatile building block in their synthetic endeavors.
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